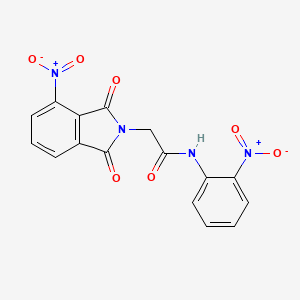![molecular formula C17H16Br2N2O4 B11550169 2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11550169.png)
2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, and hydrazide functional groups
Preparation Methods
The synthesis of 2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with 2,6-dibromo-4-methoxyphenol and 3-methoxybenzaldehyde.
Formation of Intermediate: The first step involves the reaction of 2,6-dibromo-4-methoxyphenol with chloroacetyl chloride in the presence of a base to form 2-(2,6-dibromo-4-methoxyphenoxy)acetyl chloride.
Hydrazide Formation: The acetyl chloride intermediate is then reacted with hydrazine hydrate to form 2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide.
Final Product: The final step involves the condensation of 2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide with 3-methoxybenzaldehyde under acidic conditions to yield the desired compound.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for designing new drugs, particularly in the treatment of cancer or infectious diseases.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical transformations.
Material Science: The compound’s unique properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It can be used in studies to understand the interaction of hydrazide compounds with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of 2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and bromine substituents may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide include:
2,6-dibromo-4-methoxyphenol: Shares the dibromo and methoxy substituents but lacks the hydrazide group.
3-methoxybenzaldehyde: Contains the methoxy group and aldehyde functionality but lacks the dibromo and hydrazide groups.
2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide: An intermediate in the synthesis of the target compound, containing the dibromo, methoxy, and hydrazide groups but lacking the benzylidene moiety.
The uniqueness of 2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16Br2N2O4 |
|---|---|
Molecular Weight |
472.1 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-methoxyphenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16Br2N2O4/c1-23-12-5-3-4-11(6-12)9-20-21-16(22)10-25-17-14(18)7-13(24-2)8-15(17)19/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+ |
InChI Key |
XDLRYDWQJXJQEW-AWQFTUOYSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)OC)Br |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-bromobenzyl)oxy]-N'-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide](/img/structure/B11550086.png)
![4,4'-oxybis{N-[(E)-(2,6-dichlorophenyl)methylidene]aniline}](/img/structure/B11550097.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11550104.png)
![2,6-bis(3,4-dichlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11550111.png)
![N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11550114.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11550117.png)

![4-(1,3-benzoxazol-2-yl)-N-{(E)-[4-(benzyloxy)phenyl]methylidene}aniline](/img/structure/B11550129.png)

![2-(2,4-Dichlorophenoxy)-N'-[(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene]acetohydrazide](/img/structure/B11550132.png)
![N-(3-Chloro-4-methylphenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11550141.png)
![(4E,8Z)-N-(naphthalen-1-yl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B11550149.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11550153.png)
![N-({N'-[(E)-(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11550155.png)
